(2,2-Dimethylcyclopentyl)benzene

Descripción

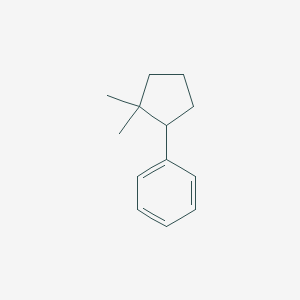

(2,2-Dimethylcyclopentyl)benzene is an aromatic hydrocarbon featuring a benzene ring substituted with a cyclopentyl group bearing two methyl groups at the 2-position. Its molecular formula is C₁₃H₁₈, with a calculated molecular weight of 174.28 g/mol. The compound’s structure combines the aromatic stability of benzene with the steric effects of the dimethyl-substituted cyclopentyl moiety. This configuration imparts unique physicochemical properties, such as enhanced hydrophobicity and conformational rigidity, making it a candidate for applications in organic synthesis, material science, and specialty solvents .

Propiedades

Número CAS |

19960-99-7 |

|---|---|

Fórmula molecular |

C13H18 |

Peso molecular |

174.28 g/mol |

Nombre IUPAC |

(2,2-dimethylcyclopentyl)benzene |

InChI |

InChI=1S/C13H18/c1-13(2)10-6-9-12(13)11-7-4-3-5-8-11/h3-5,7-8,12H,6,9-10H2,1-2H3 |

Clave InChI |

ULFKDLLDIXVBFH-UHFFFAOYSA-N |

SMILES |

CC1(CCCC1C2=CC=CC=C2)C |

SMILES canónico |

CC1(CCCC1C2=CC=CC=C2)C |

Sinónimos |

2,2-Dimethylcyclopentylbenzene |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Comparative Insights

Substituent Effects :

- The chloromethyl group in [2-(Chloromethyl)cyclopentyl]benzene introduces polarity and reactivity, making it suitable for nucleophilic substitution reactions . In contrast, the dimethyl groups in the target compound enhance steric hindrance and hydrophobicity.

- Halogenated analogs like (2,2-Dichloro-1-methylcyclopropyl)benzene exhibit higher density and reactivity due to cyclopropane ring strain and electronegative chlorine atoms .

Ring Size and Saturation :

- The cyclopropane ring in (2,2-Dichloro-1-methylcyclopropyl)benzene is more strained than the cyclopentyl group, leading to distinct thermal and chemical stability profiles.

- 3-Methyl-2-phenylcyclopentene contains a double bond, enabling polymerization or Diels-Alder reactions, unlike the saturated cyclopentyl group in the target compound .

Alkyl Chain Length :

- (5-Cyclopentylpentyl)benzene ’s extended alkyl chain increases molecular weight and lipophilicity, favoring applications in surfactants or lubricants .

Aromatic vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.